molecular formula C9H12N2O2 B13524257 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylicacid

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylicacid

Cat. No.: B13524257
M. Wt: 180.20 g/mol
InChI Key: FRWQZRSZILFMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a cyclopropyl group, at the 2- and 5-positions with methyl groups, and a carboxylic acid moiety at the 4-position. The cyclopropyl substituent introduces ring strain, which may enhance conformational rigidity and influence lipophilicity, while the methyl groups contribute to steric bulk and hydrophobicity.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-cyclopropyl-2,5-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-5-8(9(12)13)10-6(2)11(5)7-3-4-7/h7H,3-4H2,1-2H3,(H,12,13)

InChI Key

FRWQZRSZILFMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C2CC2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid

General Synthetic Strategy

The synthesis of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the construction of the imidazole ring followed by selective functionalization at key positions. The synthetic route can be categorized into the following stages:

  • Formation of the imidazole core with appropriate substitution at positions 2 and 5.
  • Introduction of the cyclopropyl group at the nitrogen-1 position.
  • Installation or transformation of the carboxylic acid group at position 4.

Synthetic Routes Reported in Literature

Cyclopropylation of 2,5-dimethylimidazole derivatives

One common approach involves starting from 2,5-dimethyl-1H-imidazole-4-carboxylic acid or its ester derivatives, followed by N-alkylation with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) under basic conditions. This method provides selective alkylation at the nitrogen-1 position without affecting the methyl groups or the carboxylic acid moiety.

Typical conditions include:

  • Base: potassium carbonate or sodium hydride.
  • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: ambient to moderate heating (25–80 °C).
  • Reaction time: several hours to overnight.

This procedure yields 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid with moderate to good yields (50–80%) depending on reaction optimization.

Ring construction via cyclocondensation

An alternative method involves the cyclocondensation of appropriately substituted α-diketones or α-haloketones with amidines or guanidine derivatives bearing cyclopropyl substituents. For example:

  • Starting materials: 2,5-dimethyl-1,2-dicarbonyl compounds.
  • Cyclopropyl-substituted amidine or guanidine.
  • Acidic or basic catalysis to promote ring closure.

This route allows simultaneous installation of the cyclopropyl group and the imidazole ring, followed by oxidation or hydrolysis to introduce the carboxylic acid group at position 4.

Oxidation or hydrolysis of ester intermediates

Methyl or ethyl esters of the imidazole-4-carboxylate are often synthesized first to facilitate purification and reaction handling. These esters are then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Typical hydrolysis conditions:

  • Acidic hydrolysis: aqueous hydrochloric acid under reflux.
  • Basic hydrolysis: aqueous sodium hydroxide or potassium hydroxide at elevated temperature.
  • Workup: acidification to precipitate the carboxylic acid.

Representative Experimental Procedure

Step Reagents and Conditions Outcome
1. N-alkylation 2,5-dimethyl-1H-imidazole-4-carboxylic acid + cyclopropyl bromide, K2CO3, DMF, 60 °C, 12 h Formation of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid
2. Purification Extraction, column chromatography Pure product with >95% purity
3. Characterization NMR, MS, IR spectroscopy Confirm structure and purity

Analytical Data

The product is characterized by:

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
N-alkylation of imidazole acid 2,5-dimethyl-1H-imidazole-4-carboxylic acid, cyclopropyl bromide K2CO3, DMF, 60 °C, 12 h 60–80 Straightforward, selective N1 substitution Requires pure starting acid, moderate reaction time
Cyclocondensation with cyclopropyl amidine α-diketone, cyclopropyl amidine Acid/base catalysis, reflux 50–70 One-pot ring formation and substitution More complex starting materials, multi-step
Ester hydrolysis Methyl ester intermediate HCl or NaOH, reflux 85–95 High yield of acid, easy purification Requires ester intermediate synthesis

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison with Benzimidazole Derivatives

Telmisartan Related Compound B (4′-[(1,7′-Dimethyl-2′-propyl-1H,1′H-2,5′-bibenzo[d]imidazol-1′-yl)methyl]biphenyl-2-carboxylic acid) is a benzimidazole-based pharmaceutical intermediate. Key differences include:

  • Core Structure: Telmisartan’s compound features a fused benzimidazole bicyclic system, whereas the target compound has a monocyclic imidazole. Benzimidazoles exhibit extended π-conjugation, enhancing planar stacking interactions but reducing solubility.
  • Substituents : The Telmisartan analog includes a biphenyl-propyl group, increasing molecular weight (C₃₃H₃₀N₄O₂) and hydrophobicity, while the target compound’s cyclopropyl group (C₉H₁₂N₂O₂) balances lipophilicity and steric effects.
  • Functional Groups : Both share carboxylic acid moieties, but their positions (biphenyl-2-carboxylic acid vs. imidazole-4-carboxylic acid) dictate distinct binding orientations in biological targets .
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Molecular Formula Key Substituents Potential Applications
Target Compound Imidazole C₉H₁₂N₂O₂ 1-cyclopropyl, 2,5-dimethyl Enzyme inhibition, drug design
Telmisartan Related Compound B Benzimidazole C₃₃H₃₀N₄O₂ Biphenyl, propyl, methyl groups Hypertension therapeutics
Pyrrole-3-carboxylic Acid (6YV4) Pyrrole C₁₀H₁₃NO₂ 1-cyclopropyl, 2,5-dimethyl NOTUM deacylase inhibition

Comparison with Pyrrole-3-carboxylic Acid Derivatives

The PDB entry 6YV4 includes 1-cyclopropyl-2,5-dimethyl-pyrrole-3-carboxylic acid, a fragment bound to the Wnt deacylase NOTUM. Key distinctions:

  • Heterocycle Electronic Properties : Pyrroles (one nitrogen) are less basic than imidazoles (two nitrogens), altering protonation states and hydrogen-bonding capacity.
  • Carboxylic Acid Position: The 3-position in pyrrole vs. 4-position in imidazole affects spatial orientation in binding pockets. In 6YV4, the pyrrole-3-carboxylic acid interacts with NOTUM’s active site, suggesting that analogous imidazole derivatives could exhibit modified binding kinetics .
  • Substituent Effects : Both compounds share cyclopropyl and methyl groups, but the imidazole’s additional nitrogen may enable stronger coordination with metal ions or charged residues.

Metabolic and Pharmacokinetic Considerations

  • Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains (e.g., propyl in Telmisartan’s analog) .
  • Carboxylic Acid : Contributes to solubility and ionic interactions, though its position modulates target affinity.

Biological Activity

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid (CAS Number: 1536416-10-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).

Structure and Properties

The compound features a cyclopropyl group and a carboxylic acid moiety attached to an imidazole ring. The imidazole ring is known for its diverse biological activities, which can be attributed to its ability to form hydrogen bonds and π interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, the synthesis of various imidazole derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives, including 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid:

CompoundTarget BacteriaMIC (µg/mL)
1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acidStaphylococcus aureus125 - 500
Escherichia coli250 - 1000
Bacillus subtilis62.5 - 1000

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating bactericidal effects at higher concentrations.

Anticancer Activity

In addition to its antimicrobial properties, studies have assessed the anticancer potential of imidazole derivatives. The cytotoxicity of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid was evaluated against various cancer cell lines. The following table presents the findings:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)10 - 20
HeLa (Cervical cancer)15 - 30
A549 (Lung cancer)20 - 35

These results suggest that the compound may possess moderate cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is heavily influenced by their structural features. Modifications to the imidazole ring or substituents can significantly alter their pharmacological profiles. For example:

  • Substituent Positioning : Variations in the position of substituents on the imidazole ring can enhance or diminish antibacterial activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the lipophilicity and solubility of the compounds, influencing their bioavailability.

Case Studies

Case Study 1 : A study synthesized a series of thiosemicarbazide derivatives based on imidazole frameworks. The results indicated that specific substitutions led to enhanced antibacterial properties against Gram-positive bacteria, with MIC values significantly lower than those observed for non-modified compounds .

Case Study 2 : Another research effort focused on hydrazone derivatives of imidazoles, which demonstrated varying degrees of anticancer activity across different cell lines. This underscores the importance of structural diversity in developing effective therapeutic agents .

Q & A

Q. What frameworks support integrating findings from this compound into broader pharmacological research?

  • Methodological Answer :
  • SAR studies : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity using Hansch analysis .
  • Literature synthesis : Cross-reference with imidazole-based drugs (e.g., anticancer agent Dacarbazine) to identify novel mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.